6-AMINO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis and Materials Science
The pyridine ring, a six-membered heteroaromatic nucleus, is a ubiquitous and vital scaffold in chemistry. nih.gov As an isostere of benzene, it serves as a fundamental precursor for a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org The presence of a nitrogen atom in the ring imparts unique properties, such as enhanced solubility and the ability to participate in hydrogen bonding, making pyridine derivatives highly valuable in medicinal chemistry. nih.govresearchgate.net In fact, the pyridine framework is a core component in over 7,000 drug molecules. nih.govrsc.org
Beyond pharmaceuticals, pyridine and its derivatives are crucial in materials science and catalysis. They are employed as important ligands for organometallic compounds, in the development of functional nanomaterials, and in asymmetric catalysis. nih.gov The adaptability of the pyridine scaffold allows for straightforward conversion into various functional derivatives, making it a versatile tool for chemists to design molecules with specific biological, physical, or chemical properties. nih.govresearchgate.net
Unique Structural and Electronic Features of Substituted Pyridine-2-carboxylic Acids
Pyridine carboxylic acids are a group of organic compounds that are monocarboxylic derivatives of pyridine. wikipedia.org Among its isomers, pyridine-2-carboxylic acid, also known as picolinic acid, possesses distinct features due to the proximity of the carboxylic acid group to the ring's nitrogen atom. This arrangement allows the molecule to act as a bidentate ligand, coordinating with metal ions through both the pyridine-N and a carboxylate-O donor atom to form stable five-membered rings. dergipark.org.tr
This chelating ability is a key aspect of its chemical behavior and is leveraged in various applications, including catalysis and the formation of coordination polymers. dergipark.org.tr The electronic interplay between the electron-withdrawing carboxylic acid group and the heteroaromatic pyridine ring influences the molecule's reactivity and its potential to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. dergipark.org.trresearchgate.net When additional substituents, such as amino groups, are present on the ring, they further modify the electronic properties and steric environment, allowing for fine-tuning of the molecule's function.
Research Landscape of 6-Amino-4-methyl-pyridine-2-carboxylic Acid: Current Status and Knowledge Gaps
This compound is a specific substituted aminopyridine derivative. While the broader classes of aminopyridines and pyridine carboxylic acids are extensively studied, the research landscape for this particular compound is not as well-documented in publicly available literature, indicating a potential knowledge gap.
The primary role of this compound appears to be as a specialized building block or intermediate in organic synthesis. Its structure combines the features of an aminopyridine and a pyridine-2-carboxylic acid, making it a potentially valuable precursor for constructing more complex molecules, particularly in the development of novel coordination compounds or pharmacologically active agents. Aminopyridine-2-carboxylate ligands, for example, have been used to construct coordination polymers with interesting luminescent and magnetic properties. nih.gov
The presence of the methyl group at the 4-position and the amino group at the 6-position provides specific steric and electronic characteristics that can be exploited to direct chemical reactions or to influence the final properties of a target molecule. However, detailed studies focusing on the synthesis, reactivity, and specific applications of this compound itself are limited. This suggests an opportunity for future research to explore its potential, for instance, as a ligand in coordination chemistry, as a scaffold for new materials, or as a key intermediate in the synthesis of novel bioactive compounds. Further investigation is needed to fully characterize its properties and unlock its potential applications.
Table 1: Physicochemical Properties of this compound
Table 2: List of Chemical Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAVVNJDXHAYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 4 Methyl Pyridine 2 Carboxylic Acid
Established Synthetic Routes and Reaction Optimizations
The synthesis of 6-Amino-4-methyl-pyridine-2-carboxylic acid can be approached through various established routes, primarily involving multi-step strategies that start from substituted pyridines. These methods often require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Multi-step Synthetic Strategies (e.g., from Substituted Pyridines)
A common strategy for synthesizing polysubstituted pyridines like this compound involves the sequential functionalization of a pre-existing pyridine (B92270) ring. A plausible route could start from a commercially available or readily synthesized aminomethylpyridine, such as 2-amino-4-methylpyridine (B118599). The challenge then lies in the regioselective introduction of the carboxylic acid group at the 2-position.
One potential pathway involves the protection of the amino group, followed by lithiation at the 2-position and subsequent carboxylation with carbon dioxide. The choice of directing group and reaction conditions is crucial to ensure carboxylation occurs at the desired position.
Alternatively, a synthesis could commence from a 4-methylpyridine (B42270) derivative that already contains a precursor to the carboxylic acid at the 2-position, for instance, a methyl or cyano group. The synthetic sequence would then focus on the introduction of the amino group at the 6-position, which can be challenging due to the directing effects of the existing substituents. Nitration followed by reduction is a classic approach for introducing an amino group, but regioselectivity can be an issue.
A representative multi-step synthesis starting from 2-chloro-4-methylpyridine (B103993) could involve the following hypothetical steps:
Oxidation of the methyl group at the 4-position to a carboxylic acid.
Protection of the carboxylic acid group.
Nucleophilic aromatic substitution of the chloro group with an amino group or a precursor.
Deprotection of the carboxylic acid.
Each of these steps would require careful selection of reagents and optimization of reaction conditions to maximize yield and minimize side products.
Functional Group Interconversions (FGIs) for Amine and Carboxyl Moieties
Functional group interconversions are fundamental to the synthesis of this compound, allowing for the strategic introduction of the required amine and carboxyl groups.
Introduction of the Carboxyl Group: A carboxyl group can be introduced at the 2-position of a 4-methyl-6-aminopyridine scaffold through various methods. One common approach is the oxidation of a methyl group. For instance, if starting with 2-amino-4,6-dimethylpyridine, selective oxidation of the 2-methyl group would be necessary. Another method is the hydrolysis of a nitrile (cyano) group, which can be introduced via nucleophilic substitution of a halide or through Sandmeyer-type reactions on an amino group.
Introduction of the Amino Group: The amino group at the 6-position can be installed through several FGIs. A widely used method is the reduction of a nitro group. Nitration of a 4-methylpyridine-2-carboxylic acid derivative would need to be regioselective for the 6-position. The reduction of the nitro group to an amine is typically achieved with high efficiency using reagents like tin(II) chloride or through catalytic hydrogenation. Another approach is the Hofmann or Curtius rearrangement of a carboxamide or acyl azide, respectively, at the 6-position.
The following table summarizes common functional group interconversions relevant to the synthesis of the target molecule:
| Precursor Functional Group | Target Functional Group | Reagents and Conditions |
| -CH₃ | -COOH | KMnO₄, heat; or SeO₂, heat |
| -CN | -COOH | H₃O⁺, heat; or NaOH, H₂O, then H₃O⁺ workup |
| -NO₂ | -NH₂ | SnCl₂·2H₂O, EtOH, reflux; or H₂, Pd/C, EtOH/H₂O |
| -CONH₂ | -NH₂ | Br₂, NaOH, H₂O (Hofmann rearrangement) |
| -COCl | -NH₂ | NaN₃, then heat, then H₂O (Curtius rearrangement) |
Regioselective Synthesis Approaches
Achieving the correct substitution pattern on the pyridine ring is a significant challenge. The electronic properties of the pyridine ring and the directing effects of the existing substituents heavily influence the position of incoming electrophiles or nucleophiles.
For instance, in an electrophilic substitution reaction on a 4-methylpyridine, the methyl group (an activating group) and the pyridine nitrogen (a deactivating atom) will direct incoming electrophiles. The inherent electronic deficiency of the pyridine ring at the 2, 4, and 6 positions makes electrophilic substitution difficult. However, functionalization can be facilitated by N-oxide formation, which activates the 2- and 4-positions to both electrophilic and nucleophilic attack.
In the context of synthesizing this compound, if starting with 4-methylpyridine, a strategy to introduce substituents at the 2- and 6-positions is required. Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. By using a suitable directing group, it is possible to deprotonate the pyridine ring at a specific position, followed by quenching with an electrophile. For example, a picolinic acid derivative could direct lithiation to the 3- or 5-position.
The table below outlines potential strategies for achieving regioselectivity in the synthesis.
| Starting Material | Desired Substitution | Strategy |
| 4-Methylpyridine | 2-Carboxy, 6-Amino | Sequential C-H activation and functionalization at C2 and C6. |
| 2-Amino-4-methylpyridine | 2-Carboxy | Protection of the amino group, followed by directed lithiation and carboxylation. |
| 4-Methyl-2-picolinic acid | 6-Amino | Regioselective nitration at the 6-position followed by reduction. |
Novel and Green Chemistry Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Free or Organocatalytic Methods
While many traditional methods for pyridine functionalization rely on metal catalysts, there is growing interest in catalyst-free and organocatalytic alternatives. For the synthesis of complex molecules like this compound, this could involve the use of small organic molecules to catalyze key bond-forming reactions.
Although specific organocatalytic methods for the direct synthesis of this target molecule are not yet well-established in the literature, the principles of organocatalysis could be applied to individual steps of a synthetic sequence. For example, an organocatalyst could be employed for an asymmetric reaction to introduce a chiral center if a derivative of the target molecule were desired.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into solvent-free reactions, often conducted under neat conditions or in ball mills, is an active area. For the synthesis of pyridine derivatives, the use of environmentally benign solvents such as water, ethanol, or supercritical carbon dioxide is being explored.
For instance, nucleophilic aromatic substitution reactions to introduce the amino group could potentially be carried out in water or a water-ethanol mixture, reducing the reliance on traditional organic solvents like DMF or DMSO. The optimization of reaction conditions to facilitate solubility and reactivity in these green solvents is a critical area of research. The use of microwave-assisted synthesis in conjunction with benign solvents can also lead to significant reductions in reaction times and energy consumption.
The following table presents a comparison of traditional versus green approaches for a hypothetical synthetic step.
| Synthetic Step | Traditional Approach | Green Chemistry Approach |
| Amination of a chloropyridine | High-boiling organic solvent (e.g., DMF), high temp. | Water or EtOH/water mixture, microwave irradiation. |
| Oxidation of a methyl group | Stoichiometric strong oxidants (e.g., KMnO₄) | Catalytic oxidation with a benign oxidant (e.g., H₂O₂), green solvent. |
Flow Chemistry Applications in Synthesis
The application of continuous flow chemistry to the synthesis of pyridine derivatives has demonstrated significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific flow chemistry routes for this compound are not extensively documented, the synthesis of related compounds, such as imidazopyridines and other substituted pyridines, has been successfully achieved using this technology. acs.org
A potential flow synthesis of this compound could be envisioned by adapting existing methods for the formation of the pyridine ring or for the introduction of functional groups onto a pre-existing pyridine scaffold. For instance, a multi-step synthesis could be designed where each step is carried out in a dedicated flow module, eliminating the need for isolation and purification of intermediates. The use of packed-bed reactors with immobilized catalysts or reagents is a common strategy in flow chemistry that could be applied to amination or carboxylation reactions. acs.org
The carboxylation of a lithiated 6-amino-4-methylpyridine derivative using carbon dioxide in a continuous flow reactor is another plausible approach. Tube-in-tube gas-permeable membrane reactors have been effectively used for the continuous carboxylation of Grignard reagents, offering a safe and efficient way to handle gaseous reactants like CO2. durham.ac.uk This method could potentially be adapted for the target molecule, providing a high-purity product with minimal work-up. durham.ac.uk
Table 1: Potential Flow Chemistry Approaches for this compound Synthesis
| Reaction Type | Key Reagents/Catalysts | Flow Reactor Setup | Potential Advantages |
| Multi-step Synthesis | Various, depending on the specific route | Series of connected flow modules with in-line purification | Reduced reaction times, improved yields, automation |
| Packed-Bed Reactions | Immobilized catalysts (e.g., palladium on a solid support) | Packed-bed reactor | Catalyst recyclability, simplified product purification |
| Gas-Liquid Carboxylation | Organolithium or Grignard reagent, CO2 | Tube-in-tube membrane reactor | Enhanced safety, efficient gas handling, high purity |
Stereoselective Synthesis of Enantiomers (if applicable)
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not applicable to the synthesis of the compound itself. However, should a chiral center be introduced into the molecule, for instance through the alkylation of the methyl group or the amino group with a chiral moiety, the synthesis of specific enantiomers would become a critical consideration. The following sections discuss the methodologies that would be relevant in such a scenario.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
In the event of synthesizing a chiral derivative of this compound, chiral auxiliaries could be employed to control the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed.
For example, if a chiral center were to be created at the carbon atom adjacent to the carboxylic acid group, a chiral alcohol could be used to form a diastereomeric ester. Subsequent reactions, such as an alkylation, would then proceed with a facial bias imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Hydrolysis of the ester would then yield the enantiomerically enriched carboxylic acid derivative.
Alternatively, asymmetric catalysis could be employed. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could be performed using a chiral rhodium or ruthenium catalyst to introduce a stereocenter with high enantioselectivity.
Resolution Techniques for Racemic Mixtures (if formed)
If a synthetic route to a chiral derivative of this compound were to produce a racemic mixture, resolution techniques could be employed to separate the enantiomers. wikipedia.org
One common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid derivative with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts will have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid.
Another powerful technique for the separation of enantiomers is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. This technique can be applied on both an analytical and a preparative scale.
Scale-Up Considerations and Industrial Feasibility of Synthetic Routes
The industrial-scale synthesis of this compound would require a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally friendly. google.com Several factors must be considered when evaluating the industrial feasibility of a synthetic process.
Key considerations for the industrial synthesis of aminopyridine derivatives include:
Cost and availability of starting materials: The starting materials should be readily available and inexpensive.
Reaction conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment.
Use of hazardous reagents and solvents: The use of toxic, flammable, or environmentally harmful substances should be avoided or minimized.
Process safety: The potential for runaway reactions or the formation of explosive byproducts must be carefully assessed and mitigated.
Waste generation: The process should be designed to minimize the generation of waste products.
Product isolation and purification: The final product should be easily isolated and purified to meet the required specifications.
A patent for an improved process for producing aminopyridines highlights the importance of developing cost-effective, single-pot, and eco-friendly processes for large-scale industrial production. google.com This suggests that a convergent synthesis, where the pyridine ring is constructed from simpler fragments in a one-pot reaction, could be a more industrially viable approach than a lengthy linear synthesis involving the functionalization of a pre-formed pyridine ring.
Furthermore, the implementation of continuous flow manufacturing could offer significant advantages for the industrial production of this compound. Flow processes can lead to higher productivity, better product quality, and improved safety compared to traditional batch manufacturing. mdpi.com
Table 2: Comparison of Potential Industrial Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis from a Substituted Pyridine | Well-established reactions, potentially higher initial yields | Longer reaction sequences, accumulation of waste |
| Convergent (One-Pot) Synthesis | Shorter synthesis, reduced waste, lower cost | Optimization of complex multi-component reactions |
| Continuous Flow Manufacturing | Improved safety and control, higher throughput, automation | Higher initial investment in equipment |
Advanced Spectroscopic and Crystallographic Characterization of 6 Amino 4 Methyl Pyridine 2 Carboxylic Acid
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups, bonding, and molecular symmetry of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
The FT-IR spectrum of 6-Amino-4-methyl-pyridine-2-carboxylic acid is characterized by distinct absorption bands corresponding to its constituent functional groups. The presence of both a carboxylic acid and an amino group, which can act as hydrogen bond donors and acceptors, leads to complex spectral features, particularly in the high-frequency region.
O-H and N-H Stretching Region: Due to the presence of the carboxylic acid, a very broad absorption band is anticipated in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com Superimposed on this broad band, the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) group are expected, typically appearing between 3300 and 3500 cm⁻¹. nih.gov Intramolecular hydrogen bonding between the 6-amino group and the 2-carboxylic acid group can also influence the position and shape of these bands. rsc.orgrsc.org
C-H Stretching Region: Sharp peaks corresponding to the aromatic C-H stretches of the pyridine (B92270) ring are expected around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl (-CH₃) group will appear in the 2850-3000 cm⁻¹ region. orgchemboulder.com
Carbonyl (C=O) Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is a key diagnostic feature, typically found in the 1690-1760 cm⁻¹ range. orgchemboulder.com Its exact position can be shifted to a lower wavenumber due to intermolecular dimerization or intramolecular hydrogen bonding with the adjacent amino group.
Fingerprint Region: This region (<1600 cm⁻¹) contains a wealth of structural information. Key vibrations include the N-H scissoring (bending) vibration around 1600 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring (typically 1400-1600 cm⁻¹), C-O stretching and O-H bending of the carboxylic acid group (around 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively), and C-N stretching vibrations. orgchemboulder.comnih.gov
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-3500 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | Medium |
| 2500-3300 | O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | Broad, Strong |
| 3000-3100 | C-H Aromatic Stretch | Pyridine Ring | Medium-Weak |
| 2850-3000 | C-H Aliphatic Stretch | Methyl (-CH₃) | Medium-Weak |
| 1690-1740 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| ~1600 | N-H Scissoring | Amino (-NH₂) | Medium |
| 1400-1600 | C=C, C=N Ring Stretching | Pyridine Ring | Medium-Strong |
| 1210-1320 | C-O Stretch | Carboxylic Acid (-COOH) | Strong |
Raman Spectroscopy for Molecular Vibrational Modes and Structural Conformations
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, strong Raman signals are expected for the symmetric vibrations of the pyridine ring, particularly the ring "breathing" mode, which is often a prominent feature. spectrabase.com The C=C and C-C stretching vibrations within the aromatic system also typically produce strong Raman bands. In contrast, the highly polar O-H and N-H stretching vibrations, which are strong in the IR spectrum, are expected to be weak in the Raman spectrum. The C=O stretch will be visible but generally less intense than in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information on chemical environments, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR for Chemical Shifts, Spin-Spin Coupling, and Tautomerism
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring.
Chemical Shifts:
Aromatic Protons: The pyridine ring has two protons at positions 3 and 5. The proton at position 5 (H-5), situated between the methyl and amino groups, is expected to appear as a singlet. The proton at position 3 (H-3), located between the carboxylic acid and methyl groups, will also be a singlet. Based on data from similar substituted pyridines, these protons would likely resonate in the aromatic region of 6.0-8.0 ppm. chemicalbook.comchemicalbook.com
Methyl Protons: The methyl (-CH₃) group at position 4 is attached to an aromatic ring and is expected to produce a singlet signal in the range of 2.2-2.5 ppm. chemicalbook.com
Labile Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are labile and their signals can be broad and may appear over a wide range of chemical shifts, often exchanging with deuterium (B1214612) upon addition of D₂O.
Spin-Spin Coupling: Due to their separation by more than three bonds, no significant coupling (J-coupling) is expected between the H-3 and H-5 protons, or between these aromatic protons and the methyl protons. Therefore, all three non-labile proton signals are predicted to be singlets.
Tautomerism: 2-aminopyridine (B139424) derivatives can exist in equilibrium between the amino form and an imino tautomer. nih.govpsu.edunih.gov While the amino form is generally predominant, the presence of the imino tautomer could lead to the appearance of a second, minor set of signals in the NMR spectrum or cause signal broadening depending on the rate of exchange. rsc.orgresearchgate.net The equilibrium is influenced by factors such as solvent and temperature.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.5 - 7.5 | Singlet (s) |
| H-5 | 6.2 - 7.2 | Singlet (s) |
| -CH₃ | 2.2 - 2.5 | Singlet (s) |
| -NH₂ | Variable, broad | Broad Singlet |
| -COOH | Variable, broad | Broad Singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected.
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is the most deshielded and is expected to appear furthest downfield, typically in the range of 165-175 ppm. wisc.edu
Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (approximately 100-160 ppm). The carbons directly attached to heteroatoms (C-2 and C-6) are expected to be the most downfield in this region. The presence of the electron-donating amino group at C-6 and the carboxylic acid at C-2 will significantly influence their chemical shifts.
Methyl Carbon: The aliphatic carbon of the methyl group (-CH₃) will be the most shielded and is expected to appear furthest upfield, typically around 15-25 ppm. wisc.edulibretexts.org
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 160 |
| C-3 | 110 - 120 |
| C-4 | 145 - 155 |
| C-5 | 105 - 115 |
| C-6 | 155 - 165 |
| -COOH | 165 - 175 |
| -CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled. For this molecule, no significant cross-peaks would be expected in a COSY spectrum, confirming the lack of J-coupling between the H-3, H-5, and methyl protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would show clear cross-peaks between:
The H-3 signal and the C-3 signal.
The H-5 signal and the C-5 signal.
The methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing connectivity across two or three bonds and is crucial for assigning the quaternary carbons (C-2, C-4, C-6, and the carboxyl carbon). columbia.edu Key expected correlations include:
Methyl protons (-CH₃) showing correlations to C-3, C-4, and C-5.
H-3 proton showing correlations to C-2, C-4, C-5, and the carboxyl carbon.
H-5 proton showing correlations to C-3, C-4, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum could show correlations between the methyl protons and the adjacent aromatic protons (H-3 and H-5), confirming their positions on the ring.
Table 4: Predicted Key 2D NMR Correlations for this compound
| Experiment | Proton Signal | Expected Carbon Correlation(s) | Information Gained |
| HSQC | -CH₃ | -CH₃ Carbon | Direct C-H bond |
| H-3 | C-3 | Direct C-H bond | |
| H-5 | C-5 | Direct C-H bond | |
| HMBC | -CH₃ | C-3, C-4, C-5 | Confirms position of methyl group |
| H-3 | C-2, C-4, C-5, -COOH | Confirms connectivity around H-3 | |
| H-5 | C-3, C-4, C-6 | Confirms connectivity around H-5 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound. In the analysis of this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are employed to unequivocally confirm its elemental composition and molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₇H₈N₂O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of each element in the molecule. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) serves as strong evidence for the assigned molecular formula.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Calculated Exact Mass [M+H]⁺ | 153.065853 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized and often breaks apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is predictable based on the functional groups present.
Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group as COOH or CO₂. libretexts.org The presence of the amino and methyl groups on the pyridine ring also influences the fragmentation. The initial molecular ion [M]⁺• would have an m/z value corresponding to its molecular weight (152.15).
Key fragmentation steps would likely include:
Loss of H₂O (18 Da): An initial loss of water from the carboxylic acid group is a common fragmentation pathway for aromatic acids.
Loss of •COOH (45 Da): Cleavage of the bond adjacent to the pyridine ring can result in the loss of the entire carboxylic acid group.
Decarboxylation (Loss of CO₂, 44 Da): A primary fragmentation route for many carboxylic acids is the loss of carbon dioxide, which is a stable neutral molecule.
| Proposed Fragment Ion | m/z (Mass/Charge Ratio) | Neutral Loss | Mass of Neutral Loss (Da) |
|---|---|---|---|
| [C₇H₈N₂O₂]⁺• (Molecular Ion) | 152 | - | - |
| [C₇H₆N₂O]⁺• | 134 | H₂O | 18 |
| [C₆H₈N₂]⁺• | 108 | CO₂ | 44 |
| [C₆H₇N₂O]⁺ | 123 | •CHO | 29 |
| [C₅H₅N₂]⁺ | 93 | CO₂ + •CH₃ | 59 |
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are indispensable for the characterization of crystalline solids, providing detailed information about atomic arrangement, crystal structure, and phase purity.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. For this compound, SCXRD would confirm the planarity of the pyridine ring and provide the exact conformations of the amino and carboxylic acid substituents.
Furthermore, SCXRD reveals the crystal packing and intermolecular interactions that stabilize the crystal lattice. Due to the presence of both hydrogen bond donors (the amino group and the carboxylic acid -OH) and acceptors (the pyridine nitrogen and the carbonyl oxygen), extensive hydrogen bonding is expected. These interactions, such as N-H···O and O-H···N hydrogen bonds, would likely link molecules into supramolecular assemblies like dimers, chains, or sheets. The analysis of these non-covalent interactions is crucial for understanding the material's physical properties.
Below is a representative table of crystallographic data that could be expected for a compound like this compound, based on similar reported structures of aminopyridine derivatives. rasayanjournal.co.in
| Crystallographic Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.17 |
| b (Å) | 11.09 |
| c (Å) | 14.15 |
| α (°) | 90 |
| β (°) | 100.26 |
| γ (°) | 90 |
| Volume (ų) | 797.4 |
| Z (Molecules per unit cell) | 4 |
| Key Hydrogen Bond (Donor-Acceptor) | O-H···N (pyridine) |
| Key Hydrogen Bond (Donor-Acceptor) | N-H···O (carbonyl) |
Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).
The PXRD pattern is unique to a specific crystalline phase and serves as a fingerprint for identification. This technique is essential for:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data confirms the identity and purity of the synthesized compound.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for discovering and characterizing polymorphism, which is critical as different polymorphs can have different physical properties.
Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity. Sharp peaks are characteristic of a well-ordered crystalline material, while broad humps suggest the presence of amorphous content.
| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 28.4 | 3.14 | 50 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. For organic molecules, the most important transitions are typically π → π* and n → π*. libretexts.org
The structure of this compound contains a pyridine ring, which is a conjugated π-system, as well as amino and carboxyl groups that possess non-bonding (n) electrons on nitrogen and oxygen atoms.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq They are characteristic of conjugated systems and are typically high in energy (occur at shorter wavelengths, <300 nm) and have high molar absorptivity (ε). The pyridine ring is the primary chromophore responsible for these absorptions.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen of the amino group or the oxygens of the carboxyl group) to a π* antibonding orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths, >300 nm) and have significantly lower molar absorptivity compared to π → π* transitions. youtube.com
The amino group acts as an auxochrome, a substituent that can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The carboxylic acid group also influences the electronic transitions. Spectroscopic data from structurally similar compounds, such as 6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, can provide an estimate of the expected absorption maxima. nih.gov
| Electronic Transition | Probable λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Molecular Orbitals |
|---|---|---|---|
| π → π | ~230 - 280 | High (ε > 10,000) | Pyridine ring π system |
| n → π | ~300 - 350 | Low (ε < 2,000) | N (amino), O (carboxyl) lone pairs → π* of ring/carbonyl |
Computational and Theoretical Investigations of 6 Amino 4 Methyl Pyridine 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. materialsciencejournal.orgnih.gov A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a Pople-style basis set like 6-31G* or 6-311++G(d,p), to perform geometry optimization. rsc.orgnih.gov This process determines the lowest-energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org
Once the geometry is optimized, the electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and stability. rsc.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. rsc.org For pyridine (B92270) derivatives, these calculations can reveal how substituents like the amino, methyl, and carboxylic acid groups influence the electron distribution and reactivity of the aromatic ring. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Pyridine Carboxylic Acid Derivative Calculated via DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C2-C3 | ~1.40 Å |
| C3-C4 | ~1.39 Å | |
| C4-C5 | ~1.39 Å | |
| C5-C6 | ~1.40 Å | |
| N1-C2 | ~1.34 Å | |
| N1-C6 | ~1.34 Å | |
| C2-C(OOH) | ~1.51 Å | |
| C4-C(H3) | ~1.50 Å | |
| C6-N(H2) | ~1.36 Å | |
| Bond Angles | C2-N1-C6 | ~117° |
| N1-C2-C3 | ~123° | |
| C3-C4-C5 | ~118° | |
| N1-C6-C5 | ~123° | |
| Dihedral Angle | N1-C2-C(OOH)-O | ~0° or ~180° |
Note: These are typical, illustrative values based on DFT calculations of similar pyridine-based molecules and are intended to represent the type of data generated.
Table 2: Representative Electronic Properties Calculated for a Pyridine Carboxylic Acid Derivative.
| Property | Symbol | Typical Calculated Value | Unit |
| HOMO Energy | EHOMO | -6.5 to -5.5 | eV |
| LUMO Energy | ELUMO | -1.5 to -0.5 | eV |
| HOMO-LUMO Gap | Egap | 4.0 to 5.5 | eV |
| Dipole Moment | µ | 2.0 to 4.0 | Debye |
| Ionization Potential | IP | 6.5 to 5.5 | eV |
| Electron Affinity | EA | 1.5 to 0.5 | eV |
Note: These values are representative and depend heavily on the specific functional, basis set, and computational model used. The values illustrate the kind of electronic structure data obtained from DFT studies.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While DFT is itself a type of ab initio method, this category often refers to wavefunction-based methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.
These methods, particularly MP2 and CCSD(T), can provide more accurate predictions of energies and molecular properties compared to standard DFT functionals, though at a significantly higher computational cost. acs.org They are often used as a benchmark to validate results from less computationally demanding methods like DFT. For a molecule such as 6-Amino-4-methyl-pyridine-2-carboxylic acid, high-accuracy ab initio calculations could be used to refine the energies of different conformers, calculate precise electronic properties, and investigate intermolecular interactions with high confidence.
The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. youtube.com
Functionals: A variety of DFT functionals exist, ranging from local-density approximations (LDAs) to generalized gradient approximations (GGAs), meta-GGAs, and hybrid functionals. Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good compromise between accuracy and computational cost for organic molecules. nih.gov Range-separated hybrids like ωB97X-D or CAM-B3LYP can offer improved accuracy for specific properties, such as charge-transfer excitations. rsc.orgreddit.com
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.comwikipedia.org
Pople Basis Sets (e.g., 6-31G, 6-311G): These are widely used for organic molecules. The numbers indicate the number of Gaussian functions used to describe core and valence atomic orbitals. wikipedia.org
**Polarization Functions (e.g., (d,p) or ): Adding these functions (d-orbitals to heavy atoms, p-orbitals to hydrogen) allows orbitals to change shape, which is crucial for accurately describing chemical bonds. youtube.comyoutube.com
Diffuse Functions (e.g., + or ++): These are important for describing systems with delocalized electrons, such as anions or molecules involved in hydrogen bonding. youtube.com
For this compound, a common and robust choice would be the B3LYP functional paired with a triple-zeta basis set that includes both polarization and diffuse functions, such as 6-311++G(d,p), to accurately model the geometry, electronic structure, and potential hydrogen bonding. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.
MD simulations can effectively explore the conformational landscape of this compound. mdpi.com By simulating the molecule's movement over nanoseconds, researchers can identify stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the carboxylic acid and amino groups. Analysis of the root-mean-square fluctuation (RMSF) of atoms can reveal which parts of the molecule are most flexible. nih.gov For instance, the orientation of the carboxylic acid group relative to the pyridine ring is crucial for its interaction with other molecules and can be influenced by intramolecular hydrogen bonding with the ring nitrogen or the adjacent amino group.
The surrounding environment can significantly influence a molecule's properties. Computational studies can model these solvent effects in two primary ways:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can accurately predict how a solvent's polarity affects the molecule's stability, geometry, and electronic properties, such as the HOMO-LUMO gap. researchgate.net
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules (e.g., water) are included in the simulation box with the solute. This method is essential for studying specific solute-solvent interactions, such as hydrogen bonding, and how they affect the molecule's conformation and reactivity. researchgate.net
For this compound, studies in different solvents would be expected to show shifts in its electronic absorption spectra and changes in the relative stability of its conformers, directly impacting its chemical behavior in various media. researchgate.netresearchgate.net
Table 3: Illustrative Example of Solvent Effects on the Calculated HOMO-LUMO Energy Gap (Egap).
| Solvent | Dielectric Constant (ε) | Typical Egap (eV) |
| Gas Phase | 1 | 5.25 |
| Acetonitrile | 37.5 | 5.10 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 5.05 |
| Water | 78.4 | 5.00 |
Note: This table presents hypothetical data to illustrate the general trend that increasing solvent polarity tends to slightly decrease the HOMO-LUMO gap, indicating a marginal increase in reactivity. The magnitude of the change depends on the specific molecule and computational method.
Spectroscopic Property Prediction
Computational quantum chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights into their electronic structure and vibrational modes. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra are crucial for its characterization.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of NMR spectra through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. researchgate.net The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors of the nuclei. These tensors are then used to determine the chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 1: Experimental NMR Data for (6-methyl-pyridin-2-ylamino)-acetic acid
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H | 7.42 (t), 6.45 (d), 6.35 (d), 4.09 (s), 2.33 (s) |
Theoretical Vibrational Frequencies and Intensities (IR, Raman)
Theoretical calculations of vibrational frequencies and their corresponding intensities in IR and Raman spectroscopy are instrumental in assigning the vibrational modes of a molecule. These calculations are typically performed using DFT methods, which can provide a detailed picture of the molecular vibrations.
For this compound, a full computational vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic frequencies. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. A comparison of the calculated IR and Raman spectra with experimental data for the similar molecule 2-amino-4-methylpyridine (B118599) shows good agreement, validating the computational approach. researchgate.net
The vibrational modes of this compound can be categorized into several groups:
Pyridine ring vibrations: These include ring stretching, bending, and out-of-plane deformations.
Amino group vibrations: Symmetric and asymmetric N-H stretching, scissoring, wagging, and twisting modes.
Methyl group vibrations: Symmetric and asymmetric C-H stretching, bending, and rocking modes.
Carboxylic acid group vibrations: O-H stretching, C=O stretching, C-O stretching, and various bending modes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Pyridine Carboxylic Acid Derivative
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric Stretch | ~3500 |
| Amino (NH₂) | Symmetric Stretch | ~3400 |
| Carboxylic Acid (OH) | O-H Stretch | ~3300 |
| Pyridine Ring (C-H) | C-H Stretch | ~3100 |
| Methyl (CH₃) | Asymmetric Stretch | ~2980 |
| Methyl (CH₃) | Symmetric Stretch | ~2870 |
| Carboxylic Acid (C=O) | C=O Stretch | ~1720 |
UV-Vis Spectral Simulations
Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. researchgate.net These simulations provide information about the electronic transitions in a molecule, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.
For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heteroaromatic compounds containing lone pairs of electrons. A computational study on the related compound 2-amino-6-methylpyridinium hydrogen glutarate showed a strong absorption peak around 356 nm, which was supported by DFT calculations of the HOMO-LUMO energy gap of 5.153 eV. researchgate.net Similar calculations for this compound would be expected to yield comparable results.
Table 3: Predicted Electronic Transition Properties for a Pyridine Carboxylic Acid Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
|---|---|---|---|
| HOMO → LUMO | ~3.5 | ~354 | High |
| HOMO-1 → LUMO | ~4.2 | ~295 | Moderate |
Reactivity and Mechanistic Studies
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states.
Reaction Pathway Elucidation and Transition State Characterization
The reactivity of this compound can be explored through computational modeling of its participation in various chemical reactions. One area of interest is the synthesis of more complex heterocyclic systems. For instance, the synthesis of 6-azaindoles from 3-amino-4-methylpyridines via an electrophilic [4+1]-cyclization has been reported. chemrxiv.org A similar reaction pathway could be envisioned for derivatives of this compound.
Computational studies can map out the potential energy surface of such a reaction, identifying the reactants, intermediates, transition states, and products. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For the [4+1]-cyclization, the mechanism is thought to involve the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for subsequent cyclization. chemrxiv.org
Activation Energy Calculations and Reaction Kinetics
Once the transition state for a reaction has been located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable route can be determined.
While specific activation energy calculations for reactions involving this compound are not detailed in the available literature, the principles of such calculations are well-established. These calculations would typically be performed using high-level DFT or ab initio methods to ensure accuracy. The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants, providing a quantitative understanding of the reaction kinetics.
Substituent Effects on Reactivity (e.g., Inductive Effects)
The reactivity of the aromatic core in this compound is significantly influenced by the electronic properties of its substituents: the amino (-NH₂) group at the 6-position and the methyl (-CH₃) group at the 4-position. These groups modulate the electron density of the pyridine ring through a combination of inductive and resonance effects, thereby affecting its susceptibility to chemical reactions and influencing the properties of the carboxylic acid moiety.
The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen heteroatom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. stackexchange.com However, the presence of the amino and methyl groups counteracts this deactivation.
Inductive and Resonance Effects of Substituents:
Methyl Group (-CH₃): The methyl group at the 4-position is a simple alkyl group that primarily exerts a positive inductive effect (+I). libretexts.org This means it donates electron density to the pyridine ring through the sigma (σ) bond framework, further increasing the ring's electron density.
The combined influence of the electron-donating amino and methyl groups makes the pyridine ring in this compound more "electron-rich" than an unsubstituted pyridine ring. This enhanced nucleophilicity can facilitate reactions such as electrophilic substitution, although the inherent deactivating nature of the pyridine nitrogen must still be considered.
The electronic effects of these substituents also impact the acidity of the carboxylic acid group at the 2-position. Electron-donating groups generally decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion. rdd.edu.iq The +R effect of the amino group and the +I effect of the methyl group increase the electron density on the ring, which is then relayed to the carboxyl group, making the release of a proton (H⁺) less favorable.
The following table summarizes the primary electronic effects of the substituents on the pyridine ring of the target compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Amino (-NH₂) | 6 | -I (withdrawing) | +R (donating) | Donating |
| Methyl (-CH₃) | 4 | +I (donating) | Negligible | Donating |
| Carboxylic Acid (-COOH) | 2 | -I (withdrawing) | -R (withdrawing) | Withdrawing |
| Ring Nitrogen | 1 | -I (withdrawing) | -R (withdrawing) | Withdrawing |
Reaction Chemistry and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a key site for modifications, enabling the formation of esters, amides, and other activated species like acyl halides and anhydrides. These reactions typically proceed by converting the hydroxyl portion of the carboxyl group into a better leaving group.
Esterification of the carboxylic acid group is a common strategy to modify the compound's solubility, steric profile, and electronic properties. The most straightforward method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com
Esters of pyridine (B92270) carboxylic acids can also be prepared through other methods, such as reaction with alkyl halides. The resulting ester derivatives, particularly methyl and ethyl esters, are valuable intermediates for further synthetic transformations, such as amidation. ukm.edu.my
Table 1: Representative Ester Derivatives of 6-Amino-4-methyl-pyridine-2-carboxylic acid This table is illustrative, based on common esterification reactions.
| Derivative Name | Alcohol Reagent | Potential Catalyst |
|---|---|---|
| Methyl 6-amino-4-methylpicolinate | Methanol | H₂SO₄ |
| Ethyl 6-amino-4-methylpicolinate | Ethanol | H₂SO₄ |
The formation of an amide bond by reacting the carboxylic acid moiety with a primary or secondary amine is a fundamental transformation. ncert.nic.in Direct reaction between a carboxylic acid and an amine is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.orgmdpi.com To overcome this, the carboxylic acid must first be "activated". This is typically achieved using a variety of reagents known as coupling agents, which are widely used in peptide synthesis. rsc.orguni-kiel.de
In a typical peptide coupling reaction, the carboxylic acid is activated by the coupling reagent, and this activated intermediate then reacts with the amine to form the desired amide bond. uni-kiel.de Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often used in conjunction with carbodiimides to increase efficiency and suppress side reactions, such as racemization. bachem.compeptide.com The reaction is generally carried out in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acids formed during the reaction. bachem.com
Table 2: Common Coupling Reagents for Amidation and Peptide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used; forms an insoluble urea (B33335) byproduct. bachem.compeptide.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, useful for aqueous reactions. rsc.org |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Non-toxic alternative to BOP; effective for solid-phase synthesis. bachem.com |
| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective, especially for coupling N-methyl amino acids. uni-kiel.depeptide.com |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular reagent for solid-phase synthesis; rapid coupling rates. bachem.com |
To generate highly reactive intermediates for acylation reactions, the carboxylic acid can be converted into an acyl halide or an acid anhydride (B1165640). wikipedia.orgkhanacademy.org Acyl chlorides are the most common acyl halides and are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org For instance, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride in dichloromethane. ukm.edu.my This acyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with alcohols to form esters or with amines to form amides, often without the need for a coupling agent. ukm.edu.mywikipedia.orglibretexts.org
Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. khanacademy.org Mixed anhydrides can also be prepared and are sometimes used as activated intermediates in amide bond synthesis.
Reactions at the Amino Group
The amino group at the 6-position is nucleophilic and can undergo a variety of reactions common to aromatic amines, including acylation, alkylation, arylation, and diazotization.
The amino group can react with acylating agents like acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.in This process, known as acylation, involves the replacement of a hydrogen atom on the amine with an acyl group. ncert.nic.in The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct. ncert.nic.in A closely related compound, 3-amino-4-methyl pyridine, has been shown to react with trifluoroacetic anhydride (TFAA) in an acylation reaction that leads to further cyclization. chemrxiv.org
Alkylation of the amino group involves reaction with alkyl halides, while arylation introduces an aromatic ring, often through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. ncert.nic.innih.gov For SₙAr, the aryl halide must be activated with strong electron-withdrawing groups. nih.gov
The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). ncert.nic.inmasterorganicchemistry.com
The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas) and can be readily displaced by a wide range of nucleophiles. ncert.nic.inmasterorganicchemistry.com These subsequent transformations provide a powerful method for introducing a variety of functional groups onto the pyridine ring at the 6-position. Reactions involving copper(I) salts are known as Sandmeyer reactions. masterorganicchemistry.com
Table 3: Representative Transformations of Diazonium Salts (Sandmeyer and Related Reactions)
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| Copper(I) Chloride (CuCl) | Chloro (-Cl) | Sandmeyer Reaction masterorganicchemistry.com |
| Copper(I) Bromide (CuBr) | Bromo (-Br) | Sandmeyer Reaction masterorganicchemistry.com |
| Copper(I) Cyanide (CuCN) | Cyano (-CN) | Sandmeyer Reaction masterorganicchemistry.com |
| Potassium Iodide (KI) | Iodo (-I) | |
| Tetrafluoroboric acid (HBF₄), then heat | Fluoro (-F) | Schiemann Reaction masterorganicchemistry.com |
| Water (H₂O), heat | Hydroxyl (-OH) |
In-depth Analysis of the Reaction Chemistry and Derivatization of this compound Remains Largely Unexplored in Publicly Available Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the documented reaction chemistry of the specific compound, this compound. While the broader classes of aminopyridines and pyridine carboxylic acids are well-studied, detailed research focusing solely on the reactivity and derivatization strategies for this particular molecule is not readily found in public databases. Consequently, a thorough and scientifically accurate article detailing its specific reactions, as requested, cannot be generated at this time.
The initial research plan aimed to investigate several key areas of its chemical behavior, including cyclization reactions, reactions at the pyridine nitrogen, and reactions involving the methyl group. However, targeted searches for scholarly articles, patents, and chemical databases yielded no specific studies on these aspects for this compound.
General principles of organic chemistry suggest potential reactivity based on the functional groups present in the molecule: the amino group, the carboxylic acid, the pyridine ring, and the methyl group. For instance, the presence of both an amino group and a carboxylic acid on the pyridine scaffold could theoretically allow for intramolecular cyclization or the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, under appropriate conditions. However, no specific examples of such reactions starting from this compound have been documented.
The lack of available data prevents the creation of the requested detailed article, including data tables and specific research findings. Any attempt to generate such content would be speculative and would not adhere to the required standards of scientific accuracy.
Further research by synthetic chemists may be necessary to explore and document the reaction chemistry of this compound, which could be a valuable building block in medicinal chemistry and materials science.
Coordination Chemistry and Supramolecular Assemblies of 6 Amino 4 Methyl Pyridine 2 Carboxylic Acid
Ligand Design and Coordination Modes
The unique arrangement of donor atoms in 6-amino-4-methyl-pyridine-2-carboxylic acid suggests a rich and varied coordination chemistry. The presence of a pyridine (B92270) nitrogen, a carboxylic acid group at the 2-position, and an amino group at the 6-position provides multiple potential binding sites for metal ions.
Chelating Properties via Amine and Carboxylate or Pyridine Nitrogen
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are well-established as effective bidentate chelating agents. researchgate.netsjctni.edudergipark.org.tr They typically coordinate to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. dergipark.org.trresearchgate.net The introduction of a 6-amino group, as in the target molecule, presents the possibility of alternative or expanded coordination modes.
While the primary chelation is expected to occur via the picolinate (B1231196) moiety, the exocyclic amino group can also participate in coordination. In complexes with related ligands, such as those derived from 2,6-diaminopyridine, the amino group has been shown to be involved in binding to metal centers. cyberleninka.ru This could lead to the this compound acting as a tridentate ligand, coordinating through the pyridine nitrogen, a carboxylate oxygen, and the amino nitrogen. However, steric constraints might influence the feasibility of such a tridentate coordination to a single metal center.
Alternatively, the amino group could act as a bridging unit between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging behavior of amino groups on pyridine rings has been observed in other systems. The protonation state of the ligand will also play a crucial role in its coordinating ability. In acidic conditions, the pyridine nitrogen or the amino group may be protonated, which would inhibit their participation in coordination.
Denticity and Coordination Geometries in Metal Complexes
The denticity of this compound can be expected to be flexible, adapting to the electronic and steric preferences of the metal ion. As a bidentate ligand, coordinating through the picolinate N,O-donor set, it would likely promote the formation of complexes with common coordination numbers such as four and six.
For instance, with transition metals like Cu(II), distorted octahedral or square pyramidal geometries are common when coordinated with picolinate-type ligands. orientjchem.org In such cases, the remaining coordination sites would be occupied by other ligands, such as water molecules, or other molecules of the primary ligand. For a metal ion like Zn(II), tetrahedral geometries are frequently observed, although higher coordination numbers are also possible. lew.ronih.govnih.gov
Should the ligand act in a tridentate fashion, it would likely favor the formation of octahedral or other higher-coordinate geometries. The specific coordination geometry will be a result of a complex interplay between the ligand's inherent bite angles, the size and charge of the metal ion, and the presence of other coordinating or non-coordinating species in the reaction medium.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Potential Denticity | Donor Atoms Involved | Likely Geometries with M(II) |
| Bidentate Chelating | 2 | Pyridine-N, Carboxylate-O | Tetrahedral, Square Planar, Octahedral |
| Tridentate Chelating | 3 | Pyridine-N, Carboxylate-O, Amino-N | Octahedral, Distorted Geometries |
| Bidentate Bridging | 2 per metal | Pyridine-N, Carboxylate-O to one metal; Amino-N to another | Polynuclear arrays |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for related picolinate ligands. These typically involve the reaction of a soluble metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction.
Transition Metal Complexes (e.g., with Zn(II), Cu(II), Cd(II))
The synthesis of transition metal complexes with this ligand would be of particular interest. For example, reacting stoichiometric amounts of ZnCl₂, Cu(NO₃)₂, or Cd(CH₃COO)₂ with this compound in an aqueous or alcoholic medium would be expected to yield the corresponding metal complexes.
Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=N stretching modes upon coordination would provide evidence of the involvement of the carboxylate and pyridine groups in metal binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons near the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Cu(II) would provide information about the d-d transitions, which are sensitive to the coordination geometry around the metal ion.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Based on studies of similar ligands, one could anticipate the formation of complexes with stoichiometries such as [M(L)₂] or [M(L)(H₂O)ₓ]y, where L represents the deprotonated 6-amino-4-methyl-pyridine-2-carboxylate ligand.
Lanthanide and Actinide Complexes
The coordination chemistry of picolinate and dipicolinate ligands with lanthanide and actinide ions is an area of active research, partly due to applications in separation science and luminescent materials. researchgate.netodu.eduacs.org These hard Lewis acidic metal ions show a strong preference for hard donor atoms like oxygen and nitrogen.
It is therefore highly probable that this compound would form stable complexes with lanthanide ions such as Eu(III) and Tb(III). acs.orgnih.govmdpi.com The coordination would likely involve the picolinate moiety, and the resulting complexes could exhibit the characteristic luminescence of the lanthanide ion, potentially sensitized by the organic ligand (the "antenna effect"). The synthesis would typically be carried out under hydrothermal conditions. nih.gov
With regard to actinides, the dipicolinate ligand is known to form strong complexes with uranyl(VI) (UO₂²⁺) and other actinide ions. The structural similarity of this compound to picolinic acid suggests it would also coordinate to actinides.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes is of fundamental importance, providing insights into their redox properties and potential applications in catalysis and sensing. mdpi.com The electrochemical properties of complexes of this compound would be influenced by both the metal center and the ligand.
Cyclic voltammetry would be a key technique to investigate the redox processes of these complexes. For redox-active metals like copper, one would expect to observe quasi-reversible or irreversible redox waves corresponding to the Cu(II)/Cu(I) couple. The position of these waves would be dependent on the coordination environment provided by the ligand. Studies on related chromium picolinate complexes have shown that the electrochemical behavior can be modulated by factors such as pH, indicating the involvement of proton-coupled electron transfer (PCET) processes. researchgate.net Given the presence of the amino group, similar PCET pathways could be envisaged for complexes of this compound.
For complexes with redox-inactive metal ions like Zn(II) and Cd(II), the electrochemical activity would likely be centered on the ligand itself, which could undergo oxidation or reduction at more extreme potentials.
Table 2: Predicted Properties of Metal Complexes with this compound
| Metal Ion | Expected Geometry | Potential Properties/Applications |
| Zn(II) | Tetrahedral/Octahedral | Potential biological activity, Luminescence |
| Cu(II) | Distorted Octahedral/Square Pyramidal | Catalysis, Magnetic materials |
| Cd(II) | Tetrahedral/Octahedral | Coordination polymers, Luminescent materials |
| Ln(III) | High coordination numbers (e.g., 8, 9) | Luminescent probes, Separation agents |
| An(V/VI) | High coordination numbers | Nuclear waste separation |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group makes this compound an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands.
The modular nature of MOFs allows for the tuning of their properties by varying the metal ions and organic linkers. For instance, the incorporation of functional groups like carboxylic acids can lead to MOFs with specific adsorption properties. rsc.orgresearchgate.net The amino functionality, in particular, can accelerate the formation of crystalline MOFs. nih.gov
The use of this compound and similar pyridine-dicarboxylic acid linkers in MOF synthesis can result in a wide range of network topologies. The final topology is influenced by the coordination preferences of the metal ion and the geometry of the organic linker. For example, different metal ions can lead to frameworks with varying dimensionalities and pore structures.
Topological analysis, often performed using software like TOPOS Pro, helps in classifying the complex network structures of MOFs. Common topologies observed in MOFs constructed from similar pyridine-based dicarboxylic acid linkers include sql (square lattice), hcb (honeycomb), and pcu (primitive cubic). rsc.orgresearchgate.netnih.gov The interpenetration of multiple frameworks is also a common phenomenon, leading to more complex and robust structures. nih.gov
| Feature | Description |
| Linker | This compound |
| Metal Ions | Various transition metals (e.g., Zn, Cd, Cu) |
| Coordination Sites | Pyridine Nitrogen, Carboxylate Oxygens, Amino Group |
| Resulting Structures | Metal-Organic Frameworks (MOFs), Coordination Polymers |
| Potential Topologies | sql, hcb, pcu, and interpenetrated frameworks |
Supramolecular Chemistry and Non-Covalent Interactions
Beyond the formation of coordination bonds with metal ions, this compound is adept at forming intricate supramolecular assemblies through a variety of non-covalent interactions. These interactions are fundamental to the field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties.
Hydrogen bonding is a dominant force in the crystal packing of structures containing this compound. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen and the amino group can act as acceptors. This leads to the formation of extensive hydrogen-bonding networks that play a crucial role in stabilizing the crystal structure. nih.govnih.gov
In the solid state, these interactions can lead to the formation of specific, predictable patterns known as synthons. For example, the carboxylic acid can form dimers or interact with the pyridine nitrogen of an adjacent molecule. The amino group can also participate in hydrogen bonding, further extending the network. The presence of solvent molecules, such as water or methanol, can also be integral to the hydrogen-bonding network, often acting as bridges between the primary molecules. nih.govnih.gov
The aromatic pyridine ring of this compound allows for the participation in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are significant in directing the assembly of molecules in the solid state. They typically occur between parallel pyridine rings, with centroid-to-centroid distances in the range of 3.4 to 3.7 Å. nih.govresearchgate.net
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Strong directional interactions | Carboxylic acid, Amino group, Pyridine nitrogen |
| π-π Stacking | Interactions between aromatic rings | Pyridine ring |
| C–H···O/π | Weaker electrostatic interactions | C-H bonds and oxygen atoms or π-systems |
The structural features of this compound and its derivatives make them suitable for use in the design of receptors for anion binding and recognition. The amide and pyridinium (B92312) N-H groups can act as hydrogen-bond donors to bind anions. nih.gov The pyridine ring can also participate in anion-π interactions.
The preorganization of the binding sites within a macrocyclic or cleft-like structure can enhance the affinity and selectivity for specific anions. The binding of anions can be detected through various techniques, including NMR spectroscopy, where shifts in the proton signals indicate a host-guest interaction. nih.govnih.gov The combination of hydrogen bonding and other non-covalent interactions, such as π-π stacking, can lead to efficient and selective anion receptors. nih.gov High affinity and selectivity in anion complexation can be attributed to the rigid, preorganized structure of the receptor, the acidity of the N-H and C-H groups, and electrostatic effects. nih.gov
Applications As a Synthetic Intermediate in Complex Organic Synthesis
Building Block for Pyridine-Fused Heterocycles
The pyridine (B92270) moiety is a cornerstone of many functional materials and bioactive compounds. 6-Amino-4-methyl-pyridine-2-carboxylic acid is an excellent precursor for creating more complex structures where other rings are fused to the pyridine core, leading to novel heterocyclic systems with unique electronic and steric properties.
The construction of polycyclic aromatic systems is a significant endeavor in materials science due to their unique electronic and photophysical properties. This compound can be used to create such systems. For example, the amino and carboxylic acid groups can undergo intramolecular cyclization reactions to form new rings fused to the initial pyridine structure. These transformations often employ transition-metal catalysis or condensation reactions to create extended π-conjugated systems. The methyl group can also be functionalized to further expand the aromatic system or to fine-tune the electronic characteristics of the final molecule.
This compound is a valuable scaffold for building a diverse range of new heterocyclic rings. The nucleophilic amino group can react with various electrophiles to form five-, six-, or seven-membered rings fused to the pyridine backbone. The carboxylic acid group can be converted into other functionalities, such as amides or esters, which can then undergo intramolecular reactions to forge new heterocyclic structures. This adaptability allows for the creation of unique molecular frameworks that are often difficult to access via other synthetic pathways.
Precursor for Advanced Organic Materials
The development of novel organic materials with precisely tailored properties is a major focus of modern chemistry. The structural and functional attributes of this compound make it a promising precursor for such advanced materials. Its reactive sites enable its incorporation into larger molecular assemblies, leading to materials with specific optical, electronic, or thermal characteristics.
The presence of both an amino group and a carboxylic acid group makes this compound an ideal monomer for polymerization reactions. Through processes like polycondensation, it can form polymers such as polyamides. These polymers can exhibit desirable properties, including high thermal stability and the ability to coordinate with metal ions via the pyridine nitrogen atom. The methyl group can also influence the physical properties of the polymer, such as its morphology and processability.
Fluorescent probes are indispensable tools in chemistry and materials science. The pyridine core of this compound can be integrated into larger conjugated systems to produce fluorescent molecules. The functional groups offer handles for chemical modification to tune the photophysical properties of the resulting probes. For instance, modifying the amino or carboxylic acid groups can alter the emission wavelength and quantum yield, leading to a library of fluorescent compounds for various sensing and imaging applications.
Table 1: Examples of Fluorescent Probes Derived from Pyridine Scaffolds
| Probe Class | Excitation Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| Pyridine-based pH sensor | 488 | 520 | Intracellular pH monitoring |
| Pyridine-metal complex | 350 | 450 | Metal ion detection |
Diversification of Chemical Libraries (non-biological focus)
The generation of diverse chemical libraries is fundamental to discovering new materials and catalysts. This compound provides a versatile scaffold for this purpose. Its three distinct functional groups can be selectively and orthogonally modified to produce a vast number of analogs, allowing for a systematic exploration of the chemical space around this pyridine core. This derivatization strategy enables the creation of libraries of compounds that can be screened for applications in materials science and catalysis, independent of any biological function.
Table 2: Potential Derivatizations of this compound for Library Synthesis
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |
| Amino Group | Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Carboxylic Acid | Esterification | Alcohols (with acid catalyst) | Ester |
| Carboxylic Acid | Amidation | Amines (with coupling agents) | Amide |
| Methyl Group | Oxidation | KMnO₄, SeO₂ | Carboxylic Acid, Aldehyde |
Despite a comprehensive search for scientific literature, there is currently no specific information available detailing the application of This compound in the fields of parallel synthesis, combinatorial chemistry, or fragment-based design approaches.
The functional groups present in this compound—a carboxylic acid, a primary amine, and a pyridine ring—theoretically make it a versatile scaffold for the creation of chemical libraries. The carboxylic acid and amino groups provide two distinct points for chemical modification, allowing for the attachment of a wide variety of building blocks. This bifunctional nature is a key characteristic for monomers used in both parallel synthesis and combinatorial chemistry to rapidly generate a multitude of derivatives.
In the context of fragment-based drug design, the relatively low molecular weight and the presence of key hydrogen bonding features (donor and acceptor sites) suggest that this compound could serve as a valuable starting fragment. However, without specific research findings, any discussion of its role in these advanced synthetic and drug discovery methodologies would be purely speculative.
Further research and publication in peer-reviewed scientific journals are required to elucidate the potential of this compound as a synthetic intermediate in these specialized areas of chemistry.
Potential Applications of 6 Amino 4 Methyl Pyridine 2 Carboxylic Acid and Its Derivatives Non Biological/non Clinical
Catalysis and Organocatalysis
The structural features of 6-amino-4-methyl-pyridine-2-carboxylic acid, specifically the presence of a pyridine (B92270) ring, a carboxylic acid group, and an amino group, make it and its derivatives promising candidates for applications in catalysis. These functional groups provide multiple coordination sites for metal ions and can also participate in hydrogen bonding and proton transfer, which are key processes in many catalytic reactions.
Role as a Ligand in Homogeneous or Heterogeneous Catalysis
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing the molecule to function as a bidentate or even a tridentate ligand in coordination with metal centers. The amino group can further enhance its coordination capabilities. This ability to form stable complexes with transition metals is central to its potential role in catalysis.
Derivatives of similar aminopyridine compounds have been shown to form complexes with various metals, including copper(II) and silver(I). For instance, 2-amino-4-methylpyridine (B118599), a related compound, acts as a ligand to form methoxo-bridged copper(II) complexes. sigmaaldrich.com The coordination of these ligands to metal ions can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in various organic transformations.
Research on related pyridine-2-carboxylic acid derivatives has demonstrated their utility in forming catalytically active metal complexes. These complexes have been explored in a range of reactions, though specific examples directly employing this compound are not extensively documented in publicly available literature. However, the foundational chemistry of picolinic acid derivatives strongly suggests their potential as ligands in reactions such as C-H activation and cross-coupling reactions. acs.org For example, pyridone-based ligands, which share structural similarities, have been instrumental in advancing Pd(II)-catalyzed C–H activation. acs.org
The table below summarizes the potential coordination modes of this compound as a ligand.
| Coordination Site 1 | Coordination Site 2 | Coordination Site 3 (Potential) | Metal Ion Examples | Potential Catalytic Applications |
| Pyridine Nitrogen | Carboxylate Oxygen | Amino Nitrogen | Pd(II), Cu(II), Rh(I), Ag(I) | C-H activation, Cross-coupling, Oxidation, Reduction |
Organocatalytic Properties
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. mdpi.com The presence of both an amino group (basic) and a carboxylic acid group (acidic) in this compound makes it a bifunctional molecule with the potential for organocatalytic activity.
The amino group can act as a Brønsted base or a nucleophile, while the carboxylic acid can function as a Brønsted acid. This dual functionality can be exploited in reactions that require the simultaneous activation of both an electrophile and a nucleophile. For instance, in aldol (B89426) or Michael addition reactions, the amino group could form an enamine intermediate with a carbonyl compound, while the carboxylic acid group could activate the electrophile through hydrogen bonding. mdpi.com
While direct studies on the organocatalytic properties of this compound are not prominent, the principles of organocatalysis suggest its potential. The field has seen the successful application of amino acids and their derivatives, which also possess bifunctional acid-base properties. mdpi.com Pyridine-2-carboxylic acid itself has been explored as a natural product catalyst for the synthesis of bioactive compounds. nih.gov This precedent suggests that derivatives like this compound could be effective organocatalysts.
Materials Science
The unique molecular structure of this compound and its derivatives also lends itself to applications in materials science, particularly in the development of functional materials with specific optical, electronic, and sensory properties.
Optical Materials and Photoresponsive Systems
Pyridine derivatives are known to be key components in various optically active materials. The extended π-system of the pyridine ring, combined with electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, can lead to interesting photophysical properties, such as fluorescence and nonlinear optical (NLO) activity.
Complexes of aminopyridine derivatives with metal ions have shown promise as luminescent materials. For example, coordination complexes of 2-amino-3-methylpyridine (B33374) with silver(I) have been synthesized and characterized for their structural and potential optical properties. mdpi.com Similarly, the reaction of 2-amino-4-methylpyridine with pyridine-2,6-dicarboxylic acid results in a molecular salt with a supramolecular network stabilized by hydrogen bonds, a structure that can influence its solid-state optical properties. nih.gov
Derivatives of 2-aminopyridine (B139424) have been investigated as fluorescent chemosensors and as components of NLO materials. researchgate.net The introduction of different functional groups to the pyridine core allows for the tuning of the electronic structure and, consequently, the absorption and emission properties of the resulting materials. Research on 2-N-phenylamino-methyl-nitro-pyridine isomers has highlighted how substituent positioning can modulate the photophysical behavior of these systems. nih.gov Crystals of 2-amino 6-methyl pyridinium (B92312) 4-methyl benzoate (B1203000) have been shown to exhibit significant optical transmittance and third-order nonlinear optical properties, making them suitable for NLO applications. bohrium.com
The table below outlines the potential optical properties of materials based on this compound and its derivatives.
| Property | Underlying Structural Feature | Potential Application |
| Fluorescence/Luminescence | Extended π-conjugation, intramolecular charge transfer | Light-emitting devices, fluorescent probes |
| Nonlinear Optics (NLO) | Asymmetric charge distribution, high hyperpolarizability | Optical switching, frequency conversion |
| Photochromism | Reversible light-induced structural changes | Photoresponsive materials, optical data storage |
Electronic Materials and Semiconducting Properties
The development of organic semiconducting materials is a rapidly growing field, and pyridine-containing compounds are among the promising candidates. The π-conjugated system of the pyridine ring can facilitate charge transport, a key requirement for semiconducting behavior. The presence of amino and carboxylic acid groups can influence the molecular packing in the solid state and the electronic energy levels, which are crucial for determining the semiconducting properties.
While there is limited direct research on the semiconducting properties of this compound, studies on related materials provide valuable insights. Copper(II)-malonate complexes with 2-amino-4-methylpyridine as an auxiliary ligand have been synthesized, and their photoresponse properties have been investigated, indicating their potential in electronic applications. acs.org Although many metal-organic complexes are electrical insulators, targeted design can lead to materials with significant conductivity. acs.org
The ability of this compound to act as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs) could be a pathway to creating novel semiconducting materials. The choice of the metal ion and the coordination geometry can be used to tune the electronic band structure and charge transport properties of the resulting material.
Sensory Materials (excluding biological sensing)
The coordination sites and the potential for fluorescence in this compound and its derivatives make them attractive for the development of chemical sensors. The interaction of the molecule with specific analytes, such as metal ions or small molecules, can lead to a detectable change in its optical or electronic properties.
For example, a change in the fluorescence spectrum (quenching or enhancement) upon binding to a metal ion can be the basis for a selective and sensitive chemical sensor. Derivatives of 2-aminopyridine have been reported to act as fluorescent chemosensors for the detection of Fe³⁺ and Hg²⁺ ions. researchgate.net Furthermore, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully employed as fluorescent sensors for monitoring photopolymerization processes. mdpi.com
The carboxylic acid group can also serve as a recognition site for certain analytes through hydrogen bonding or electrostatic interactions. The design of sensory materials often involves tailoring the molecular structure to achieve high selectivity for a particular target analyte. The versatile chemistry of the pyridine ring allows for the straightforward introduction of various functional groups to optimize the sensing performance.
Green Chemical Processes and Sustainable Technologies
The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing the design of products and processes that minimize the use and generation of hazardous substances. Within this framework, this compound and its derivatives present potential as valuable components in the development of sustainable technologies. Their inherent structural features, including the pyridine ring and carboxylic acid group, offer opportunities for creating catalytic systems that are not only efficient but also environmentally benign. The focus of this section is to explore the prospective applications of these compounds in green chemical processes, specifically in the context of catalyst reusability and waste minimization.
Reusability and Recyclability of Catalytic Systems
A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused over multiple reaction cycles, thereby reducing waste and improving the economic viability of a process. While direct studies on the catalytic applications of this compound are not extensively documented, the behavior of structurally related pyridine-2-carboxylic acid (P2CA) provides a strong indication of the potential for developing reusable catalytic systems.
P2CA has been identified as an effective, green, and reusable catalyst in various organic transformations. For instance, in the multi-component synthesis of pyrazolo[3,4-b]quinolinones, P2CA has demonstrated excellent catalytic activity. rsc.orgnih.gov A significant advantage highlighted in these studies is the ability to recycle the catalyst. After the completion of the reaction, the catalyst can be recovered from the reaction mixture and reused in subsequent batches with minimal loss of activity. This recyclability is a cornerstone of sustainable chemical manufacturing.
The reusability of a catalyst is often quantified by performing a series of consecutive reactions with the recovered catalyst. The results from such a study on pyridine-2-carboxylic acid are summarized in the table below, showcasing its consistent performance over five cycles.
Table 1: Reusability of Pyridine-2-carboxylic Acid Catalyst in the Synthesis of Pyrazolo[3,4-b]quinolinones
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
This table demonstrates the consistent high yields obtained over multiple uses of the pyridine-2-carboxylic acid catalyst, indicating its excellent reusability.
The structural similarity of this compound to P2CA suggests that it and its derivatives could be similarly employed as recoverable and reusable catalysts. The presence of the amino and methyl groups on the pyridine ring may influence the catalyst's solubility and electronic properties, which could be leveraged to further enhance its recyclability, for instance, by anchoring it to a solid support.
Waste Minimization in Synthetic Processes
Waste minimization is a fundamental goal of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. The use of efficient and selective catalysts, along with the design of one-pot, multi-component reactions, are key strategies in achieving this goal. Derivatives of pyridine-carboxylic acids have shown promise in facilitating such processes.
The application of pyridine-2-carboxylic acid as a catalyst in the one-pot synthesis of pyrazolo[3,4-b]quinolinones is a prime example of waste minimization in action. rsc.orgnih.gov This multi-component reaction brings together three different starting materials in a single step to form a complex product, avoiding the need for isolating intermediates and the associated waste-generating workup procedures. The high yields achieved in these reactions (often exceeding 90%) further contribute to waste reduction by maximizing the conversion of reactants to the desired product.
Furthermore, the development of synthetic protocols that utilize environmentally benign solvents, such as water, is another avenue for waste minimization. Research into the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has highlighted the use of reusable heterogeneous catalysts in aqueous media. ckthakurcollege.net This approach not only simplifies the reaction and product isolation but also eliminates the need for volatile and often toxic organic solvents.
The potential for this compound and its derivatives to be used in similar green synthetic methodologies is significant. By designing catalytic systems based on these compounds, it may be possible to develop highly efficient and selective one-pot reactions that minimize the production of byproducts and simplify purification processes. The data below illustrates the high yields achieved in the synthesis of various pyrazolo[3,4-b]quinolinone derivatives using a pyridine-2-carboxylic acid catalyst, underscoring the potential for waste minimization.
Table 2: Yields of Pyrazolo[3,4-b]quinolinone Derivatives Using a Pyridine-2-carboxylic Acid Catalyst
| Aldehyde Substituent | Yield (%) |
| 4-Cl | 98 |
| 4-Br | 97 |
| 4-F | 95 |
| 4-NO₂ | 94 |
| 2-Cl | 92 |
| 2-NO₂ | 90 |
This table showcases the high efficiency of the pyridine-2-carboxylic acid catalyzed reaction for a range of substrates, which is a key factor in minimizing waste.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to Pyridine (B92270) Chemistry
Picolinic acid and its derivatives are significant contributors to the field of pyridine chemistry, primarily due to their versatile chelating properties and the diverse reactivity of the pyridine ring. The presence of a carboxylic acid group at the 2-position allows for bidentate chelation with a wide range of metal ions, a property that is fundamental to their application in coordination chemistry. The introduction of amino and methyl substituents, as in 6-amino-4-methyl-pyridine-2-carboxylic acid, is expected to modulate the electronic properties and steric hindrance of the molecule, thereby influencing its coordination behavior and reactivity.
The key contributions of substituted picolinic acids to pyridine chemistry can be summarized as follows:
Coordination Chemistry: Picolinic acid derivatives are extensively used as ligands in the synthesis of metal complexes. These complexes have applications in catalysis, materials science, and as therapeutic agents. researchgate.netresearchgate.nettextbookrush.com The nature and position of substituents on the pyridine ring can fine-tune the stability and reactivity of the resulting metal complexes.
Medicinal Chemistry: The pyridine carboxylic acid scaffold is a common feature in many pharmaceuticals. nih.govdovepress.comnih.gov Derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov
Organic Synthesis: Substituted picolinic acids serve as versatile building blocks in organic synthesis. The functional groups on the pyridine ring can be modified to create more complex molecules with desired properties.
Unexplored Research Avenues and Mechanistic Questions
Despite the extensive research on picolinic acid derivatives, several research avenues concerning this compound remain largely unexplored. Future research could focus on the following areas:
Detailed Physicochemical Characterization: A comprehensive study of the physicochemical properties of this compound is necessary. This includes accurate determination of its pKa values, solubility in various solvents, and a thorough investigation of its tautomeric and conformational equilibria.
Coordination Chemistry with a Wider Range of Metals: While the coordination of picolinic acids with common transition metals is well-documented, the behavior of this compound with less-common metals, such as lanthanides and actinides, could reveal novel coordination modes and lead to materials with interesting magnetic or luminescent properties.
Catalytic Applications: The metal complexes of this compound could be screened for catalytic activity in a variety of organic transformations. The electronic and steric influence of the amino and methyl groups might lead to catalysts with unique selectivity and efficiency.
Biological Activity Screening: A systematic evaluation of the biological activity of this compound and its derivatives is warranted. This could include screening for antimicrobial, anticancer, and enzyme inhibitory activities. nih.govdovepress.comnih.gov
Mechanistic Studies: The mechanisms of action for any observed biological or catalytic activity should be investigated in detail. This could involve computational modeling and kinetic studies to understand the role of the compound at a molecular level.
Challenges and Opportunities in Synthesis and Application Development
The synthesis and application of this compound present both challenges and opportunities.
Challenges:
Regioselective Synthesis: The synthesis of polysubstituted pyridines with a specific substitution pattern can be challenging. Developing a high-yielding and regioselective synthesis for this compound is a key hurdle to overcome for its widespread study and application.
Purification: The purification of polar compounds like amino-substituted pyridine carboxylic acids can be difficult and may require specialized chromatographic techniques.
Scale-up: Transitioning a synthetic route from a laboratory scale to an industrial scale can present unforeseen challenges in terms of cost, safety, and efficiency.
Opportunities:
Novel Synthetic Methodologies: The need for efficient synthetic routes to compounds like this compound can drive the development of new methodologies in heterocyclic chemistry.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyridine ring, it is possible to establish clear structure-activity relationships. This can guide the design of new derivatives with improved properties for specific applications, such as in medicinal chemistry or materials science.
Development of New Materials: The unique coordination properties of this compound could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with tailored functionalities.
Broader Impact on Fundamental Organic and Inorganic Chemistry
The study of this compound and its analogues has the potential to make a significant impact on both fundamental organic and inorganic chemistry.
Understanding Substituent Effects: A detailed investigation of this compound will contribute to a deeper understanding of how different substituents on a pyridine ring influence its electronic structure, reactivity, and coordination properties. This knowledge is fundamental to the rational design of new functional molecules.
Advancements in Coordination Chemistry: The exploration of the coordination chemistry of this ligand will expand the library of known metal complexes and may lead to the discovery of new structural motifs and bonding patterns. researchgate.netresearchgate.nettextbookrush.com
Inspiration for New Catalysts and Materials: The unique properties of metal complexes derived from this compound could inspire the development of new catalysts for challenging chemical transformations and new materials with novel optical, electronic, or magnetic properties.
Contributions to Supramolecular Chemistry: The ability of the carboxylic acid and amino groups to participate in hydrogen bonding makes this molecule an interesting building block for the construction of complex supramolecular assemblies.
Data Tables
Table 1: General Properties of Picolinic Acid Derivatives
| Property | Typical Value/Observation | Significance |
| Physical State | White to off-white crystalline solids | Indicates relative purity and stability at room temperature. |
| Solubility | Generally soluble in polar organic solvents and aqueous bases. | Important for reaction conditions and biological assays. |
| pKa (Carboxylic Acid) | ~5-6 | Influences coordination chemistry and biological availability. |
| Coordination | Acts as a bidentate N,O-chelating ligand. | Forms stable complexes with a wide range of metal ions. |
Table 2: Potential Applications of Substituted Picolinic Acids
| Application Area | Example of Activity | Rationale |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory researchgate.netnih.gov | The pyridine ring and its substituents can interact with biological targets. |
| Catalysis | Oxidation, Reduction, C-C bond formation | Metal complexes can act as Lewis acid or redox catalysts. |
| Materials Science | Metal-Organic Frameworks (MOFs), Luminescent materials | The rigid structure and coordination sites are suitable for building extended networks. |
| Agrochemicals | Herbicides, Fungicides | Picolinic acid derivatives have shown potent herbicidal activity. nih.govresearchgate.net |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
